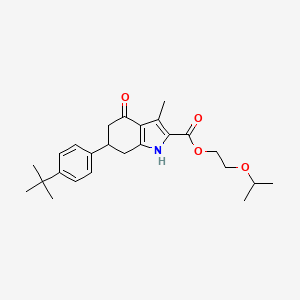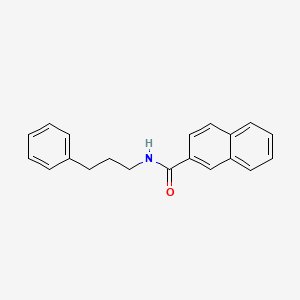
N-(3-phenylpropyl)-2-naphthamide
Descripción general
Descripción
N-(3-phenylpropyl)-2-naphthamide (NPPN) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule that can be synthesized in the laboratory and has been found to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Novel Total Synthesis of 3-Phenyl-2-Naphthols and 2-Hydroxy-3-Phenyl-1,4-Naphthoquinones
- Martinez et al. (2005) described the synthesis of 3-phenyl-2-naphthols using 2-(2-oxo-3-phenylpropyl)benzaldehydes as starting materials. This method offers an efficient approach for the novel synthesis of 3-phenyl-1,2-naphthoquinones and their transformation into 2-hydroxy-3-phenyl-1,4-naphthoquinones (Martínez et al., 2005).
Synthesis of Diastereoisomeric Atropisomers
- Bowles et al. (1995) synthesized diastereoisomeric atropisomers from lithiated N,N-dialkyl-1-naphthamides, demonstrating moderate to good diastereoselectivity in the synthesis of these compounds (Bowles et al., 1995).
Synthesis of 2D Coordination Polymers
- He et al. (2005) conducted hydrothermal reactions to create two-dimensional layered architectures of coordination polymers, showcasing the utility of naphthalene derivatives in materials science (He et al., 2005).
Pharmacological Applications
- Binding Studies for D2L, D4.2, and 5-HT2A Receptors
- Carato et al. (2007) explored the binding affinity of various 1- and 2-naphthamides for D2L,
Anticoagulant Effects
- Nguyen and Ma (2017) synthesized N-[(Aminoalkyl)phenyl]-1-naphthamides and related compounds, evaluating their anticoagulant effects in human plasma. This study underscores the potential pharmacological application of naphthamides in developing anticoagulant therapies (Nguyen & Ma, 2017).
Inhibition of Vascular Endothelial Growth Factor Receptors
- Weiss et al. (2008) showed that N-arylnaphthamides can be potent inhibitors of vascular endothelial growth factor receptors, offering a path for the development of novel anticancer therapies (Weiss et al., 2008).
Materials Science Applications
Photophysical, Thermal-Activated Conductivity, and Electron Transport Properties
- Kumari et al. (2020) studied naphthalene diimide (NDI) derivatives, including their photophysical and electron transport properties, highlighting their potential in organic electronics and luminescent material applications (Kumari et al., 2020).
Fluorescent “Turn-Off” Sensing of Mercury Ions
- Kanagaraj et al. (2014) developed a fluorescent sensor system for Hg2+ ions using an aminocyclodextrin:3-hydroxy-N-phenyl-2-naphthamide complex, demonstrating its application in environmental monitoring (Kanagaraj et al., 2014).
Biofilm Inhibition Activity Against Microorganisms
- Ejaz et al. (2021) explored the pharmacological potential of naphthamides against microorganisms, highlighting their role in inhibiting biofilm formation, which is crucial for developing agents to combat drug-resistant bacteria (Ejaz et al., 2021).
Propiedades
IUPAC Name |
N-(3-phenylpropyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c22-20(21-14-6-9-16-7-2-1-3-8-16)19-13-12-17-10-4-5-11-18(17)15-19/h1-5,7-8,10-13,15H,6,9,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCYBIGMAWRCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)naphthalene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



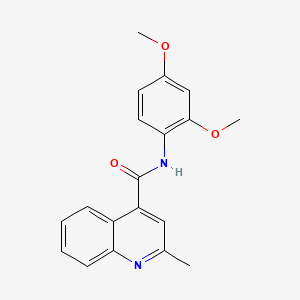
![N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4747233.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}acetamide](/img/structure/B4747236.png)
![N-(2-ethoxyphenyl)-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4747241.png)
![phenyl(2-pyridinyl)methanone O-[3-(tert-butylamino)-2-hydroxypropyl]oxime succinate (salt)](/img/structure/B4747247.png)
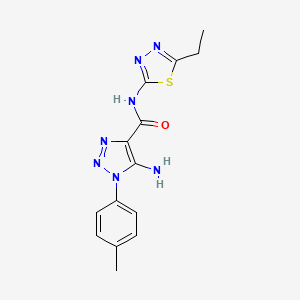
![N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4747251.png)
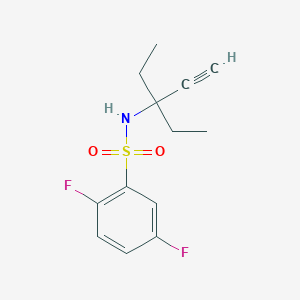
![3-cyclopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole](/img/structure/B4747264.png)
![ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4747267.png)
![3-[(4-bromobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4747268.png)
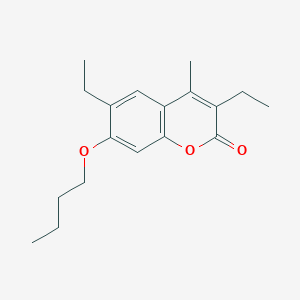
![N-(2-methoxyethyl)-2-{[(2-nitrophenyl)acetyl]amino}benzamide](/img/structure/B4747284.png)
